molecular formula C12H17N2O4P B10823083 Psilocybin-d6

Psilocybin-d6

Cat. No.: B10823083
M. Wt: 290.28 g/mol
InChI Key: QVDSEJDULKLHCG-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Psilocybin-d6 is a deuterated, stable isotopologue of psilocybin, in which six hydrogen atoms are replaced with the heavier deuterium isotope. This compound is designed for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) quantitative assays, where it enables highly accurate and precise measurement of native psilocybin and its metabolites in various biological matrices, thereby minimizing analytical variability. Psilocybin is a serotonergic psychedelic prodrug that is rapidly dephosphorylated in the body to its active metabolite, psilocin (4-hydroxy-N,N-dimethyltryptamine) . Psilocin is a non-selective agonist at serotonin receptors, with its psychedelic effects primarily mediated by agonist activity at the 5-HT2A receptor subtype . Recent clinical research has shown promising, rapid-acting, and sustained antidepressant and anxiolytic effects for psilocybin in conditions including treatment-resistant depression (TRD) and cancer-related psychiatric distress . Its mechanism of action, while not fully elucidated, is thought to involve 5-HT2A receptor-mediated changes in brain network connectivity and increased neuroplasticity . Research into its metabolism shows that psilocin is primarily glucuronidated (via UGT1A9 and UGT1A10) or deaminated by monoamine oxidase-A (MAO-A) to 4-hydroxyindole-3-acetic acid (4-HIAA), with recent studies also indicating involvement of cytochrome P450 enzymes CYP2D6 and CYP3A4 . This compound is a critical tool for advancing this field of research by ensuring analytical rigor in pharmacokinetic, metabolic, and drug-drug interaction studies. This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17N2O4P

Molecular Weight

290.28 g/mol

IUPAC Name

[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-4-yl] dihydrogen phosphate

InChI

InChI=1S/C12H17N2O4P/c1-14(2)7-6-9-8-13-10-4-3-5-11(12(9)10)18-19(15,16)17/h3-5,8,13H,6-7H2,1-2H3,(H2,15,16,17)/i1D3,2D3

InChI Key

QVDSEJDULKLHCG-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)O)C([2H])([2H])[2H]

Canonical SMILES

CN(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)O

Origin of Product

United States

Analytical Methodologies Employing Psilocybin D6

Quantification of Psilocybin and its Metabolites using Psilocybin-d6 as an Internal Standard

Quantifying psilocybin and its metabolites, such as psilocin, in biological fluids like plasma, urine, or serum requires methods that can overcome challenges such as low analyte concentrations, complex sample matrices, and potential analyte instability. This compound is employed as a stable isotope-labeled internal standard to address these challenges effectively.

Mass Spectrometry (GC-MS, LC-MS/MS) in Quantitative Bioanalysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis of pharmaceuticals and natural products due to its high sensitivity, selectivity, and specificity researchgate.netchromatographyonline.comnih.govlabmanager.comsciex.com. This compound is ideally suited for use in LC-MS/MS methods as an internal standard through the principle of isotope dilution mass spectrometry (IDMS).

When this compound is added to a sample at the beginning of the analytical process, it undergoes the same extraction, purification, and ionization steps as the native psilocybin. Because it is chemically identical but possesses a different mass due to deuterium (B1214612) labeling, it co-elutes chromatographically with psilocybin but is distinguishable by the mass spectrometer. This allows for the accurate determination of the ratio of psilocybin to this compound, which is then used to calculate the concentration of psilocybin in the original sample researchgate.netcaymanchem.comglpbio.com.

The benefits of using this compound as an internal standard in LC-MS/MS include:

Compensation for Matrix Effects: Biological samples contain numerous endogenous compounds that can suppress or enhance the ionization of the analyte in the mass spectrometer. Since this compound experiences similar matrix effects, the ratio of analyte to internal standard remains constant, effectively correcting for these variations chromatographyonline.comnih.govthe-ltg.orgresearchgate.net.

Correction for Sample Preparation Losses: Losses can occur during sample extraction and handling. By adding this compound early in the process, any losses of the standard are mirrored by similar losses of the analyte, ensuring the calculated ratio remains accurate researchgate.netcaymanchem.com.

While GC-MS can also be used for analyzing psilocybin, LC-MS/MS is generally preferred due to the thermal lability of psilocybin, which can lead to degradation during GC analysis mdpi.comresearchgate.net. Studies have reported the use of specific multiple reaction monitoring (MRM) transitions for psilocybin and its metabolites, often with deuterated standards, to achieve sensitive and selective detection chromatographyonline.comthe-ltg.orgoup.com. For instance, typical MRM transitions for psilocybin involve monitoring the precursor ion and characteristic product ions, such as m/z 284.9 → 205.2 chromatographyonline.comthe-ltg.org.

Table 1: Key Method Validation Parameters for Psilocybin/Psilocin Quantification using Deuterated Standards

ParameterReported Value(s)Reference(s)Notes
Limit of Detection (LOD) 5 ng/mL chromatographyonline.comthe-ltg.org; 0.1 ng/mL researchgate.net chromatographyonline.comthe-ltg.orgresearchgate.netVaries based on sample matrix and method sensitivity.
Limit of Quantitation (LOQ) 10 ng/mL chromatographyonline.comthe-ltg.org; 0.34 ng/mL researchgate.net; 1 ng/mL sigmaaldrich.com chromatographyonline.comthe-ltg.orgsigmaaldrich.comresearchgate.netMinimum concentration at which the analyte can be reliably quantified.
Accuracy (Bias) ±5.3% researchgate.net; ±5% sigmaaldrich.com; ±9% researchgate.net; 100-109% nih.govresearchgate.net; ±20% oup.com researchgate.netnih.govresearchgate.netsigmaaldrich.comresearchgate.netoup.comExpressed as percentage deviation from the true value.
Precision (RSD) 1.1-8.2% researchgate.net; ≤5% sigmaaldrich.com; <5% (intra-day), <8% (inter-day) chromatographyonline.comthe-ltg.org; 1.5-4.3% researchgate.net; ≤8.7% nih.govresearchgate.net; <20% oup.com; 0.32% chemrxiv.orgresearchgate.netchemrxiv.org researchgate.netchromatographyonline.comnih.govthe-ltg.orgresearchgate.netsigmaaldrich.comresearchgate.netoup.comchemrxiv.orgresearchgate.netchemrxiv.orgRelative Standard Deviation, indicating reproducibility. Values vary significantly by study and matrix.
Recovery >85% chromatographyonline.comthe-ltg.org; >86% researchgate.net; ≥94.7% nih.govresearchgate.net; ~50% oup.com chromatographyonline.comnih.govthe-ltg.orgresearchgate.netresearchgate.netoup.comPercentage of analyte successfully extracted and detected.
Linearity Range 50-5000 ng/mL restek.com; 2.53-81.9 ppm chemrxiv.org; 1-1000 ng/mL sigmaaldrich.com; 2-100 ng/mL researchgate.net; 0.5-100 ng/mL nih.govresearchgate.netoup.com; 1-250 ppb sciex.com nih.govsciex.comresearchgate.netsigmaaldrich.comresearchgate.netoup.comchemrxiv.orgrestek.comConcentration range over which the method response is proportional to analyte concentration.
Ion Suppression/Enhancement <6% chromatographyonline.comthe-ltg.org; <110% researchgate.net; Negligible nih.govresearchgate.net; 31.9% (enhancement) for psilocin, 45.7% (enhancement) for psilocybin oup.com chromatographyonline.comnih.govthe-ltg.orgresearchgate.netresearchgate.netoup.comEffect of matrix components on analyte ionization. Low values indicate minimal interference.

Note: Values are compiled from various studies and may reflect different matrices (urine, plasma, mushroom extract) and specific deuterated standards (e.g., this compound, Psilocin-d10, Psilocybin-d4).

Chromatographic Separation Techniques (HPLC) for Compound Profiling

High-performance liquid chromatography (HPLC) is a fundamental technique for separating psilocybin and its metabolites from complex sample matrices before detection, typically by UV-Vis or mass spectrometry researchgate.netmdpi.comresearchgate.netchemrxiv.org. Psilocybin and psilocin are polar compounds, which can present challenges for traditional reversed-phase HPLC columns (e.g., C18) that rely on hydrophobic interactions. Therefore, specialized stationary phases, such as phenyl-hexyl, biphenyl, or hydrophilic interaction liquid chromatography (HILIC) columns, are often employed to achieve adequate retention and separation oup.comrestek.com.

While this compound is primarily used for quantification via mass spectrometry, its presence in a sample also aids in chromatographic profiling. By co-eluting with psilocybin, it can serve as a reference marker for retention time, helping to confirm the identity of the analyte peak, especially in methods that might also use UV detection or when dealing with complex mixtures where multiple compounds elute closely together researchgate.netcaymanchem.com. The reliable chromatographic separation is a prerequisite for accurate mass spectrometric detection and subsequent quantification using this compound.

Application of this compound in Method Development and Validation

The development and validation of robust analytical methods are critical for ensuring the reliability and accuracy of psilocybin and metabolite measurements. This compound is integral to these processes, serving as a benchmark for performance evaluation.

During method development , this compound is used to optimize various analytical parameters. This includes fine-tuning extraction protocols (e.g., solid-phase extraction (SPE) or liquid-liquid extraction (LLE)), selecting appropriate chromatographic columns and mobile phases, and optimizing mass spectrometer settings (e.g., ionization source parameters, collision energies for MRM) to achieve maximum sensitivity and selectivity for both the analyte and the internal standard chromatographyonline.comthe-ltg.orgrestek.comwiley.com.

In method validation , this compound is essential for assessing the method's fitness for purpose according to established guidelines (e.g., FDA, EMA, or specific forensic standards). Key validation parameters evaluated using this compound include:

Linearity: Establishing the concentration range over which the detector response is directly proportional to the analyte concentration. This is determined by analyzing calibration standards prepared with known amounts of psilocybin and a fixed concentration of this compound, and assessing the correlation coefficient (r²) of the resulting calibration curve nih.govsciex.comresearchgate.netsigmaaldrich.comresearchgate.netrestek.com.

Accuracy: Measuring how close the determined concentration is to the true concentration. This is typically assessed by analyzing spiked samples at various concentrations and calculating the percentage bias [(measured value - true value) / true value] × 100%. Values are expected to be within predefined acceptance limits, often ±15-20% researchgate.netnih.govresearchgate.netsigmaaldrich.comresearchgate.netoup.com.

Precision: Evaluating the reproducibility of the method. This is assessed by measuring the relative standard deviation (RSD) of replicate analyses performed within the same day (intra-day precision) and on different days (inter-day precision). Low RSD values (typically <10-15%) indicate good precision researchgate.netchromatographyonline.comnih.govthe-ltg.orgresearchgate.netsigmaaldrich.comresearchgate.net.

Recovery: Determining the efficiency of the extraction process. This is evaluated by comparing the signal obtained from samples where the analyte was added before extraction to samples where the analyte was added after extraction (post-extraction spiking). High and consistent recovery rates (often >70-80%) are desirable chromatographyonline.comthe-ltg.orgresearchgate.netoup.com.

Selectivity/Specificity: Ensuring that the method can accurately measure the analyte in the presence of other components in the sample matrix, including potential metabolites, degradation products, or other co-administered substances. This is confirmed by analyzing blank matrices and demonstrating the absence of interfering peaks at the retention times of the analytes and internal standard chromatographyonline.comnih.govthe-ltg.orgresearchgate.net.

Stability: Assessing the stability of the analyte and internal standard under various storage and analytical conditions (e.g., freeze-thaw cycles, autosampler stability, long-term storage). Psilocybin and psilocin can be susceptible to degradation, making stability studies crucial researchgate.netresearchgate.net.

The use of this compound ensures that all these validation parameters are assessed in a manner that accounts for potential variations inherent in the analytical process, leading to a reliable and validated method for psilocybin and metabolite analysis researchgate.netcaymanchem.comglpbio.comgoogle.com.

Compound List:

Psilocybin: The primary psychoactive compound found in certain fungi.

This compound: A stable isotope-labeled analog of psilocybin, containing six deuterium atoms, used as an internal standard.

Psilocin: The active metabolite of psilocybin, formed by dephosphorylation in the body.

Psilocin-d10: A stable isotope-labeled analog of psilocin, used as an internal standard.

Psilocybin-d4: A stable isotope-labeled analog of psilocybin, used as an internal standard.

Preclinical Metabolic Studies of Deuterated Psilocybin Analogs

In Vitro Biotransformation of Deuterated Psilocybin and Psilocin

In vitro studies, conducted in controlled laboratory settings outside of living organisms, are fundamental to understanding the basic metabolic pathways of a new chemical entity. For deuterated psilocybin analogs, these studies provide initial insights into their enzymatic processing and stability.

Psilocybin acts as a prodrug, meaning it must be converted into its active form, psilocin, to exert its primary pharmacological effects. scholaris.ca This conversion is a dephosphorylation reaction, primarily catalyzed by alkaline phosphatases and other non-specific esterases found in the intestine, kidneys, and blood. nih.govfrontiersin.orgricardinis.pt This enzymatic cleavage of the phosphate (B84403) group is a rapid process. scholaris.caebm-journal.org

Studies on various tryptamines suggest that they are substrates for alkaline phosphatase to a degree similar to psilocybin. researchgate.net The fundamental mechanism of action for deuterated psilocybin analogs like Psilocybin-d6 involves this same dephosphorylation step to yield the active deuterated metabolite, Psilocin-d6. google.com While specific kinetic data for the dephosphorylation of this compound is not extensively detailed in the provided literature, preclinical studies with deuterated analogs like CYB003 show a faster onset of effects compared to standard psilocybin. bioworld.comcybin.com This suggests that the enzymatic conversion of the deuterated prodrug to its active, deuterated psilocin form is highly efficient and may be accelerated compared to the non-deuterated version. Blocking the alkaline phosphatase enzyme has been shown to prevent the effects of psilocybin, underscoring the necessity of this metabolic step. ricardinis.pt

Once this compound is dephosphorylated to its active metabolite, Psilocin-d6, it undergoes further metabolism through several enzymatic pathways, similar to its non-deuterated counterpart. ricardinis.pt The primary enzymes involved are Cytochrome P450 (CYP) and Monoamine Oxidase (MAO). doaj.orgmdpi.com

Cytochrome P450 (CYP) System : Studies on non-deuterated psilocin show that it is metabolized by multiple CYP isoforms. mdpi.com Recombinant human CYP enzymes CYP2D6 and CYP3A4 have been shown to metabolize nearly 100% and 40% of psilocin, respectively. nih.govdoaj.orgnih.gov Psilocin itself has been found to be a potential inhibitor of CYP2A6 and CYP3A4. lisbonaddictions.eu Preclinical data from deuterated tryptamines demonstrate a similar potency at target serotonin (B10506) receptors and analogous binding profiles to the parent molecules, indicating that Psilocin-d6 is also a substrate for these CYP enzymes. bioworld.com The key difference imparted by deuteration is the potential alteration of the metabolic rate, not the pathway itself.

Monoamine Oxidase (MAO) Pathway : Psilocin is structurally similar to serotonin and undergoes oxidative deamination catalyzed by MAO-A. scholaris.caricardinis.pt This process transforms psilocin into intermediate metabolites. nih.gov In vitro studies confirm that MAO-A metabolizes psilocin to produce minimal amounts of 4-hydroxyindole-3-acetic acid (4-HIAA) and 4-hydroxytryptophol (4-HTP). doaj.orgnih.gov This pathway is also relevant for Psilocin-d6, as co-consumption of MAO inhibitors is known to intensify the effects of psilocybin, a principle that would apply to its deuterated analogs. researchgate.netnih.gov

The metabolism of Psilocin-d6 is expected to yield deuterated versions of the same metabolites produced from standard psilocin. The main metabolic transformations include glucuronidation and oxidation. nih.gov

Major Metabolites : The primary metabolic route for psilocin is conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A10 and UGT1A9, to form psilocin-O-glucuronide. nih.govfrontiersin.orgricardinis.pt Another major metabolite is 4-hydroxyindole-3-acetic acid (4-HIAA), formed via the MAO pathway. nih.govmdpi.com Therefore, the metabolism of Psilocin-d6 would produce deuterated psilocin-O-glucuronide and deuterated 4-HIAA.

Minor Metabolites : In vitro studies using human recombinant CYP2D6 have identified two putative minor metabolites of psilocin: N-methyl-4-hydroxytryptamine (norpsilocin) and an oxidized psilocin. nih.govnih.gov The analysis method for these metabolites includes detection of specific mass-to-charge ratios (m/z) for norpsilocin (m/z 191.0) and oxidized psilocin (m/z 221.0). nih.gov Consequently, the metabolism of Psilocin-d6 would result in the formation of deuterated norpsilocin and deuterated oxidized psilocin.

In Vivo Metabolic Fate Investigations in Animal Models

In vivo studies in animal models, such as rats and mice, are critical for understanding how deuterated psilocybin analogs are absorbed, distributed, metabolized, and excreted in a whole living system.

Following administration in animal models, deuterated psilocybin analogs are rapidly converted to their active psilocin form. bioworld.com Studies in rats with the deuterated analog CYB003 demonstrated a faster time to reach peak plasma exposure (Tmax) of 30 minutes, compared to 60 minutes for psilocin derived from standard psilocybin. cybin.com

Metabolite profiling in mice has confirmed the presence of norpsilocin and oxidized psilocin in vivo. nih.gov While the oxidized metabolite was also detected in human samples, norpsilocin was observed only in mice, suggesting some species-specific differences in metabolic pathways. doaj.orgnih.gov In these mouse studies, putative norpsilocin reached its maximum concentration at approximately 0.25 hours, while the oxidized metabolite peaked at around 0.5 hours post-treatment. nih.gov It is expected that administration of this compound would lead to a similar profile of deuterated metabolites in these biological systems. Investigations in rats have successfully used liquid chromatography to determine the concentration of psilocin in plasma after administration of mushroom extracts. researchgate.netresearchgate.net

A primary goal of deuteration is to enhance a drug's metabolic stability. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve breaking this bond, such as those mediated by CYP enzymes.

In vitro studies using human liver microsomes provide a direct comparison of metabolic stability. One such study found a significant difference in the metabolic half-life between non-deuterated psilocin and a deuterated version, d10-psilocin.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

Compound Half-Life (minutes)
Psilocin 178
d10-Psilocin 298

Data sourced from patent information. google.com

This data indicates that the deuterated form is more stable in this in vitro system, with a half-life approximately 1.67 times longer than its non-deuterated counterpart. google.com

In vivo studies in rats using the deuterated analog CYB003 further highlight the impact of deuteration on pharmacokinetics, suggesting altered metabolic stability that leads to a more controlled profile. Compared to psilocin from standard psilocybin, CYB003 showed a shorter half-life, a significant reduction in plasma concentration variability, and greater penetration into the central nervous system. cybin.com

Table 2: Comparative Pharmacokinetic Parameters in Rats (Oral Administration)

Parameter Psilocin (from Psilocybin) CYB003 (Deuterated Analog)
Tmax (Time to Peak Plasma Exposure) 60 min 30 min
T½ (Half-Life) >240 min 45 min
Inter-Subject Variability at Cmax - Reduced by 53%
Brain:Plasma Ratio 7.7 10.6

Data represents findings for the deuterated analog CYB003. cybin.com

These findings from animal models demonstrate that deuteration can lead to a pharmacokinetic profile with a faster onset and potentially better therapeutic control compared to the non-deuterated form. bioworld.comcybin.com

Preclinical Pharmacokinetic Characterization of Deuterated Psilocybin Analogs

Absorption and Distribution Dynamics in Non-Human Organisms

Preclinical studies have begun to elucidate the absorption and distribution characteristics of deuterated psilocybin analogs in animal models. For CYB003, a deuterated psilocybin analog, research in rats has indicated a rapid absorption profile. The time to reach peak plasma exposure (Tmax) following oral administration was observed to be approximately 30 minutes wikipedia.orgcybin.com. This suggests a faster absorption rate compared to the parent compound, psilocin, which typically exhibits a Tmax of around 60 minutes in similar preclinical settings cybin.com.

Distribution studies have provided insights into the ability of these deuterated analogs to cross biological barriers. In rat models, CYB003 demonstrated a brain-to-plasma ratio of 10.6 following intravenous administration. This is notably higher than the ratio observed for psilocin derived from psilocybin (7.7), suggesting improved penetration into the central nervous system (CNS) cybin.com. This enhanced CNS distribution is a key objective in the development of such analogs, potentially allowing for more targeted therapeutic effects cybin.com. Furthermore, studies have indicated varied oral bioavailability across species, with a rank order of mouse = dog >> rat for CYB003 cybin.com. General preclinical data for psilocin in animal models shows Tmax values of approximately 1.5 hours in rats and 15–30 minutes in mice following oral administration mdpi.com.

Table 1: Preclinical Pharmacokinetic Parameters of CYB003 in Rats

ParameterValue (Rat)Notes
Tmax (plasma)30 minutesFollowing oral administration wikipedia.orgcybin.com
Half-life (T½)45 minutes wikipedia.orgcybin.com
Brain:Plasma Ratio (IV)10.6Compared to 7.7 for psilocin cybin.com

Elimination Kinetics of Psilocybin-d6 and Psilocin-d6 in Animal Models

The elimination kinetics of deuterated psilocybin analogs are crucial for understanding their duration of action and dosing frequency. In preclinical studies involving CYB003 in rats, the elimination half-life (T½) was determined to be approximately 45 minutes wikipedia.orgcybin.com. This represents a significant reduction compared to the half-life of psilocin, the active metabolite of psilocybin, which in similar preclinical models can exceed 240 minutes cybin.com. This marked difference in elimination half-life suggests that deuteration can substantially alter the rate at which the compound is cleared from the body. Mean residence time (MRT) for CYB003 was also reported to be reduced by 36% compared to psilocin derived from psilocybin cybin.com. General preclinical data for psilocin indicates an elimination half-life ranging from 1.5 to 4 hours mdpi.com.

Influence of Deuteration on Pharmacokinetic Parameters in Preclinical Systems

Deuteration is a strategic modification designed to influence the pharmacokinetic profile of drug candidates nih.gov. For deuterated psilocybin analogs like CYB003, the primary aim is to achieve improved and more predictable pharmacokinetic properties compared to the parent compound. Research indicates that deuteration can lead to a reduction in inter-subject variability of plasma concentrations wikipedia.orgcybin.comfirstwordpharma.compatentlawyermagazine.com. Specifically, studies have shown that CYB003 exhibits a 53% reduction in inter-subject variability at maximum achieved plasma concentration (Cmax) when compared to psilocin derived from psilocybin cybin.com.

The impact of deuteration extends to other key pharmacokinetic parameters, including a faster onset of action and a shorter duration of effect wikipedia.orgfirstwordpharma.compatentlawyermagazine.com. As noted, the Tmax for CYB003 in rats is approximately 30 minutes, compared to 60 minutes for psilocin wikipedia.orgcybin.com. Similarly, the elimination half-life of CYB003 (45 minutes) is substantially shorter than that of psilocin (>240 minutes) wikipedia.orgcybin.com. These modifications are hypothesized to contribute to a more controlled and potentially improved therapeutic experience cybin.comfirstwordpharma.compatentlawyermagazine.com. The substitution of hydrogen with deuterium (B1214612) can alter metabolic pathways, potentially reducing the rate of biotransformation at vulnerable sites, which can lead to a prolonged effect or altered clearance nih.gov. This strategic modification aims to enhance the drug's performance, potentially allowing for lower or less frequent dosing, and reducing variability in drug exposure nih.gov.

Table 2: Comparative Pharmacokinetic Profile of CYB003 vs. Psilocin in Preclinical Systems

ParameterCYB003 (Deuterated Analog)Psilocin (from Psilocybin)Influence of Deuteration
Tmax (plasma)~30 minutes~60 minutesFaster onset wikipedia.orgcybin.com
Half-life (T½)~45 minutes>240 minutesShorter duration wikipedia.orgcybin.com
Cmax VariabilityReduced by 53%BaselineReduced variability cybin.com

Compound List:

this compound (Deuterated Psilocybin Analog)

Psilocin-d6 (Deuterated Psilocin)

CYB003 (Deuterated Psilocybin Analog)

Psilocin (Active metabolite of Psilocybin)

Neurobiological and Pharmacodynamic Research with Psilocybin Analogs in Preclinical Systems

Molecular Pharmacology of Serotonergic Receptors (5-HT2A) through Deuterated Ligands

The primary psychoactive effects of psilocybin are mediated by its active metabolite, psilocin, which acts as an agonist at various serotonin (B10506) receptors, with the serotonin 2A (5-HT2A) receptor being of principal importance. cybin.comwikipedia.org For any new analog, including deuterated versions, a thorough characterization of its interaction with the 5-HT2A receptor is a critical first step. Preclinical studies with the deuterated analog CYB003 have confirmed that it retains a similar in vitro and in vivo pharmacology profile when compared to psilocin, indicating that the deuteration did not negatively alter its fundamental receptor interactions. biospace.combioworld.com The goal of deuteration is to improve metabolic characteristics while preserving the desired engagement with the 5-HT2A target. nih.gov

Radioligand Binding and Displacement Assays

Radioligand binding assays are fundamental in vitro techniques used to determine the affinity of a compound for a specific receptor. nih.govoncodesign-services.com In these experiments, a radioactively labeled ligand (a "radioligand") with a known high affinity for the target receptor (e.g., 5-HT2A) is introduced to a preparation of cells or membranes containing that receptor.

The process involves two main types of experiments:

Saturation Assays: Increasing concentrations of the radioligand are used to measure the total number of receptors in a sample (Bmax) and the radioligand's own binding affinity (Kd). revvity.com

Competition Assays: A fixed concentration of the radioligand is used along with increasing concentrations of an unlabeled compound (the "displacer," such as a deuterated psilocybin analog). By measuring how effectively the unlabeled compound displaces the radioligand from the receptor, its binding affinity (Ki) can be calculated. nih.govrevvity.com

While specific Ki values for Psilocybin-d6 are not published as it is not typically used for this purpose, any new therapeutic deuterated analog, such as CYB003, would undergo such assays to confirm it binds to the 5-HT2A receptor with high affinity, comparable to that of psilocin. This ensures the molecule can effectively engage the target responsible for its therapeutic effects.

Receptor Activation and Signal Transduction Studies

Beyond simply binding to a receptor, a compound's functional effect—whether it activates (agonist), blocks (antagonist), or has no effect on the receptor—is paramount. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to an increase in intracellular calcium. wikipedia.orgencyclopedia.pub

Functional assays are used to measure the consequences of receptor binding. For the 5-HT2A receptor, this often involves:

Calcium Flux Assays: Genetically modified cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, the resulting increase in intracellular calcium causes a change in fluorescence, which can be measured. This allows researchers to determine a compound's efficacy (the maximum response it can produce) and potency (the concentration required to produce a half-maximal response, or EC50).

Phosphoinositide (IP) Hydrolysis Assays: This method measures the accumulation of inositol (B14025) phosphates, a downstream product of the Gq/11 signaling cascade, to quantify receptor activation.

Studies on the deuterated analog CYB003 have demonstrated that it acts as a 5-HT2A agonist, similar to psilocin, triggering the expected downstream signaling. biospace.com This confirms that the deuteration did not interfere with the compound's ability to activate the receptor and initiate the signaling cascade believed to be responsible for its psychoactive and therapeutic properties.

Neuroplasticity and Synaptic Remodeling Studies in Animal Models

A leading hypothesis for the long-lasting therapeutic effects of psychedelics is their ability to induce rapid and sustained neuroplasticity—the brain's ability to reorganize itself by forming new neural connections. pcori.org Research in animal models has shown that psilocybin can promote the growth of new dendritic spines, which are small protrusions on neurons that receive synaptic input, effectively rewiring neural circuits. pcori.org Deuterated analogs like CYB003 are being developed with the aim of harnessing these neuroplastic effects in a more controlled and predictable manner. pcori.orguth.edu The FDA's granting of Breakthrough Therapy Designation to CYB003 was based on clinical data showing its potential for substantial improvement over existing therapies, an effect theoretically driven by these underlying plastic changes. uth.edupharmacytimes.com

Synaptic Protein Expression and Dendritic Spine Morphogenesis

The physical growth of new synapses (synaptogenesis) and the modification of existing ones involve changes in the expression of key synaptic proteins and the physical structure of neurons.

Dendritic Spine Morphogenesis: Studies using advanced microscopy in animal models have shown that a single administration of psilocybin can lead to significant increases in the density and size of dendritic spines on pyramidal neurons in the medial frontal cortex. pcori.org This structural remodeling occurs rapidly and can persist for at least a month, providing a potential biological basis for the long-term therapeutic effects.

Synaptic Protein Expression: The formation and maintenance of these new connections are supported by changes in the levels of synaptic proteins. One such protein is the Synaptic Vesicle Glycoprotein 2A (SV2A), which is used as a marker for synaptic density. Studies in pigs have shown that psilocybin administration leads to a sustained increase in SV2A density, indicating synaptogenesis. pcori.org

A deuterated analog like CYB003 is expected to produce these same effects on synaptic remodeling, and its improved pharmacokinetic profile could potentially lead to a more consistent and robust induction of these changes across individuals.

Gene Expression Associated with Neural Plasticity

The structural changes at the synapse are underpinned by changes in gene expression. Administration of serotonergic psychedelics has been shown to elevate the expression of genes involved in synaptic plasticity. pcori.org These genes code for proteins that are essential for processes like dendritic growth, synapse formation, and the strengthening of neural connections. While specific gene expression studies on this compound or CYB003 are not yet widely published, this remains a key area of investigation to fully understand the molecular mechanisms driving the observed neuroplasticity.

Neurochemical Modulations in Preclinical Brain Models

The administration of a deuterated psilocybin analog like CYB003 leads to significant modulations in brain chemistry and network activity. Preclinical in vivo studies for CYB003 have demonstrated nearly double the brain penetration compared to classic psilocybin, which may contribute to a less variable treatment response. biospace.combioworld.com This enhanced ability to cross the blood-brain barrier and engage with central 5-HT2A receptors is a key objective of its design. The improved pharmacokinetic profile of CYB003, including a 50% reduction in variability and a faster onset, suggests a more predictable and controlled modulation of neurochemical systems compared to its non-deuterated counterpart. biospace.combioworld.com These neurochemical changes are directly linked to the observed changes in brain functional connectivity, where psilocybin disrupts rigid patterns of thought associated with depression and promotes more flexible and interconnected brain communication. pcori.org

Table 1: Preclinical Profile of Deuterated Psilocybin Analog (CYB003) vs. Psilocybin This table is interactive. Click on headers to sort.

Feature Finding for CYB003 Comparison to Psilocybin Potential Implication
Pharmacological Profile Similar in vitro and in vivo pharmacology Comparable to psilocin Retains therapeutic mechanism of action. biospace.combioworld.com
Variability 50% reduction in variability Less variable More accurate and predictable dosing. biospace.combioworld.com
Onset of Action 50% shorter time to onset Faster acting Shorter clinical session duration. biospace.combioworld.com

| Brain Penetration | Nearly double | Increased penetration | Less variable treatment response. biospace.combioworld.com |

Table 2: Compound Names Mentioned

Compound Name Description
This compound A deuterated form of psilocybin, primarily used as an analytical internal standard.
Psilocybin A naturally occurring psychedelic prodrug found in certain species of mushrooms.
Psilocin The active metabolite of psilocybin, responsible for its primary psychoactive effects.
CYB003 A proprietary deuterated psilocybin analog developed for therapeutic use.

Investigations of Neurotransmitter System Dynamics

Research into this compound, specifically the analog CYB003, has focused on its interaction with serotonin receptors, which are crucial to the psychoactive and therapeutic effects of classic psychedelics. Psilocybin itself is a prodrug that is converted in the body to the pharmacologically active metabolite, psilocin. cybin.com Deuterated analogs like CYB003 are designed based on this principle, functioning as new chemical entities that also metabolize to an active form. cybin.com

Studies have shown that CYB003 exhibits a serotonin receptor binding profile that is similar to that of psilocin. cybin.com Like psilocin, it acts as a serotonin 5-HT2A receptor agonist. cybin.com The activation of the 5-HT2A receptor is understood to be the primary mechanism mediating the hallucinogenic and neuroplastic effects of serotonergic psychedelics. pcori.orgwikipedia.org The strategic placement of deuterium (B1214612) atoms in this compound is intended to alter its metabolic pathway, potentially leading to a faster onset of action, reduced variability in patient plasma levels, and a shorter duration of effects. cybin.compcori.org This modification is hypothesized to provide a more predictable and manageable therapeutic experience compared to non-deuterated psilocybin. pcori.org

Table 1: Neurotransmitter Receptor Binding Profile of this compound (CYB003)

CompoundPrimary MechanismKey Receptor TargetReceptor Profile Comparison
This compound (CYB003)5-HT2A Receptor AgonistSerotonin 5-HT2AExhibits a psilocin-like serotonin receptor binding profile. cybin.com

Behavioral Neuroscience Paradigms in Animal Models

Preclinical behavioral studies are essential for characterizing the effects of new psychoactive compounds. For this compound, animal models have been used to confirm its activity and establish a basic behavioral profile.

Models of Cognitive Processing and Affective Regulation

While detailed preclinical studies on the effects of this compound on specific models of cognitive processing and affective regulation are not extensively published in academic literature, the compound's development pipeline provides insight into its intended therapeutic action. The primary clinical target for CYB003 is Major Depressive Disorder (MDD). pcori.orgpsychedelichealth.co.ukuth.edu This focus implies that the preclinical development was guided by the hypothesis that the compound has significant effects on affective regulation.

Human clinical trial data for CYB003 has shown a rapid and robust reduction in depressive symptoms. psychedelichealth.co.uk The rationale for using deuterated psilocybin for depression is built upon the broader understanding that serotonergic psychedelics can promote neuroplasticity. pcori.orgyale.edu While extensive animal studies on non-deuterated psilocybin have explored its positive effects on cognitive flexibility and the extinction of fear responses, specific data for this compound in these paradigms is limited in the public domain. nih.govresearchgate.net The available preclinical information primarily consists of safety and toxicology studies, which have shown that CYB003 is well-tolerated in rats and dogs. cybin.com

Table 3: Research Focus for this compound (CYB003) in Affective Regulation

CompoundTherapeutic IndicationImplied Preclinical FocusSupporting Preclinical Data Status
This compound (CYB003)Major Depressive Disorder (MDD) uth.eduModulation of affective states relevant to depressionDetailed academic publications on specific animal models of cognition and affect are limited; primary data points to HTR and general activity. cybin.com

Biosynthetic Pathways of Psilocybin and the Potential for Deuterated Analog Production

Elucidation of Psilocybin Biosynthesis in Fungal Systems

For many years, the precise enzymatic pathway for psilocybin biosynthesis remained elusive. nih.govsciencedaily.com It wasn't until recently that researchers fully characterized the key enzymes involved in this process in "magic mushrooms" of the Psilocybe genus. nih.govsciencedaily.com The biosynthetic pathway begins with the amino acid L-tryptophan and involves a series of four key enzymatic steps to arrive at psilocybin. sciencedaily.comnih.gov

The core enzymes involved in this pathway are PsiD, a tryptophan decarboxylase; PsiH, a monooxygenase; PsiK, a phosphotransferase; and PsiM, a methyltransferase. nih.govresearchgate.netpnas.org These enzymes are encoded by a cluster of genes that work in concert to convert L-tryptophan into psilocybin. pnas.orgresearchgate.net

The elucidated biosynthetic pathway for psilocybin is as follows:

Decarboxylation: The pathway initiates with the enzyme PsiD, which removes a carboxyl group from L-tryptophan to produce tryptamine (B22526). nih.govresearchgate.netfrontiersin.org

Hydroxylation: The tryptamine is then hydroxylated at the 4-position of the indole ring by the monooxygenase PsiH, resulting in 4-hydroxytryptamine. nih.govfrontiersin.orguniprot.org

Phosphorylation: Next, the enzyme PsiK catalyzes the phosphorylation of 4-hydroxytryptamine at the hydroxyl group, producing norbaeocystin. nih.govuniprot.org

N-methylation: The final step involves the iterative N-methylation of the primary amine of norbaeocystin, catalyzed by the methyltransferase PsiM. This enzyme transfers two methyl groups to form psilocybin. nih.govnih.govuniprot.org

Interactive Data Table: Enzymes in Psilocybin Biosynthesis
EnzymeAbbreviationFunctionSubstrateProduct
Tryptophan DecarboxylasePsiDDecarboxylationL-tryptophanTryptamine
MonooxygenasePsiHHydroxylationTryptamine4-hydroxytryptamine
PhosphotransferasePsiKPhosphorylation4-hydroxytryptamineNorbaeocystin
MethyltransferasePsiMN-methylationNorbaeocystinPsilocybin

Enzymatic Components and Genetic Engineering for Production of Psilocybin Precursors

The identification of the genes encoding the psilocybin biosynthesis enzymes has enabled their production in heterologous hosts, paving the way for the biotechnological production of psilocybin and its precursors. nih.govgeneticliteracyproject.orgvice.com This approach offers several advantages over chemical synthesis or extraction from mushrooms, including the potential for higher yields, greater purity, and the ability to produce novel derivatives. technologynetworks.com

Researchers have successfully engineered various microorganisms, including Escherichia coli and Saccharomyces cerevisiae (yeast), to produce psilocybin. nih.govvice.comtechnologynetworks.com This is achieved by introducing the genes for the four key enzymes (PsiD, PsiH, PsiK, and PsiM) from Psilocybe cubensis into the host organism. vice.comtechnologynetworks.com The engineered microbes are then cultured in fermentation media, where they convert readily available starting materials, such as tryptophan or even simple sugars, into psilocybin. technologynetworks.com

Further metabolic engineering of these host organisms can significantly enhance production titers. nih.gov For instance, increasing the intracellular supply of the precursor L-tryptophan can lead to higher yields of psilocybin. nih.govtechnologynetworks.com Additionally, optimizing the expression of the biosynthetic enzymes and supplementing the pathway with necessary cofactors can further improve efficiency. nih.gov

Interactive Data Table: Genetically Engineered Production of Psilocybin
Host OrganismKey Engineering StrategyPrecursor(s)Product(s)
Escherichia coliIntroduction of P. cubensis psilocybin biosynthesis genesTryptophan, GlucosePsilocybin
Saccharomyces cerevisiaeIntroduction of P. cubensis psilocybin biosynthesis genes and enhancement of tryptophan productionGlucosePsilocybin, Psilocin
Aspergillus nidulansPolycistronic expression of psilocybin biosynthesis genesTryptophanPsilocybin

Hypothetical Integration of Deuterated Precursors into Biosynthetic Routes

The production of deuterated analogs of psilocybin, such as Psilocybin-d6, is of significant interest for use as internal standards in analytical chemistry and for studying the metabolism and pharmacokinetics of psilocybin. While chemical synthesis is a common method for producing such compounds, the biosynthetic machinery of psilocybin-producing organisms offers a potential route for their in vivo or in vitro enzymatic synthesis.

The key to producing this compound via a biosynthetic route lies in the final N-methylation step catalyzed by the enzyme PsiM. nih.govuniprot.org This enzyme utilizes S-adenosyl-L-methionine (SAM) as the donor of the methyl groups that are transferred to norbaeocystin to form psilocybin. researchgate.net this compound is specifically deuterated on the two methyl groups of the N,N-dimethyltryptamine moiety.

Therefore, it is hypothesized that by providing a deuterated methyl donor to the PsiM enzyme, the resulting psilocybin would be deuterated at these specific positions. The most direct way to achieve this would be to supply the enzymatic reaction with deuterated S-adenosyl-L-methionine (d3-SAM or d6-SAM).

Hypothetical Biosynthetic Production of this compound:

An in vitro enzymatic system is established containing the PsiM enzyme and its substrate, norbaeocystin.

Instead of natural SAM, a deuterated version, such as S-adenosyl-L-(methyl-d3)-methionine, is introduced into the reaction mixture.

The PsiM enzyme would then transfer the deuterated methyl groups (CD3) to the nitrogen atom of norbaeocystin in a stepwise manner.

The final product would be this compound, with the deuterium (B1214612) atoms specifically incorporated into the N-methyl groups.

This approach could potentially be extended to in vivo systems by feeding a genetically engineered microorganism, capable of psilocybin production, with a deuterated precursor that can be converted into deuterated SAM within the cell. The feasibility of this approach is supported by studies on the biosynthesis of other deuterated natural products where deuterated precursors are successfully incorporated by the organism's enzymatic machinery.

Future Directions and Emerging Research Avenues for Deuterated Psilocybin Compounds

Development of Next-Generation Deuterated Analogs with Enhanced Research Utility

The development of deuterated psilocybin analogs is primarily driven by the goal of creating molecules with improved therapeutic characteristics. A notable example is CYB003, a deuterated psilocybin analog developed by Cybin Inc. patsnap.compsychedelicfinance.com This next-generation compound is designed to have a faster onset of action and a shorter duration of effects compared to non-deuterated psilocybin. uth.edupsychedelicspotlight.com These modifications aim to address some of the challenges associated with traditional psilocybin therapy, such as the long duration of psychedelic effects which can be resource-intensive in a clinical setting. uth.edu

Research into CYB003 has shown promising results in clinical trials for Major Depressive Disorder (MDD). patsnap.compsychedelichealth.co.uk Phase 2 trial data indicated a rapid and significant reduction in depression symptoms. psychedelichealth.co.ukfiercebiotech.com Notably, a high percentage of participants achieved remission from depression after receiving treatment. psychedelichealth.co.ukpharmacytimes.com At a six-week follow-up, 79% of patients who received two doses of CYB003 were in remission. psychedelichealth.co.uk Longer-term data at 12 months has shown sustained efficacy, with a high percentage of participants remaining in remission. cybin.com The U.S. Food and Drug Administration (FDA) has granted Breakthrough Therapy Designation to CYB003 for the adjunctive treatment of MDD, highlighting its potential to offer a substantial improvement over existing therapies. uth.edupharmacytimes.com

The enhanced research utility of such next-generation analogs lies in their potential for more controlled and predictable clinical application. The faster onset and shorter duration could allow for more manageable therapy sessions. uth.edu Furthermore, the development of these analogs is often accompanied by robust intellectual property protection, including patents on the composition of matter for these deuterated tryptamines, which is crucial for incentivizing further research and development. psychedelicfinance.comcybin.com

Table 1: CYB003 Phase 2 Clinical Trial Data for Major Depressive Disorder (MDD)

Endpoint Result Citation
Primary Efficacy Endpoint (3 weeks, 12mg dose) Statistically significant reduction in MADRS score compared to placebo (p=0.0005). hightimes.com
Remission Rate (6 weeks, two doses) 79% of patients in remission from depression. psychedelichealth.co.uk
Remission Rate (4 months, 16mg dose) Approximately 75% of patients in remission. pharmacytimes.com
Sustained Remission (12 months, 16mg dose) 71% of participants in remission. cybin.com
FDA Designation Breakthrough Therapy Designation for adjunctive treatment of MDD. uth.edupharmacytimes.com

MADRS: Montgomery-Åsberg Depression Rating Scale

Advanced Spectroscopic and Imaging Modalities for Deuterated Compound Tracking

A significant advantage of using deuterated compounds in research is the ability to track their metabolic fate in vivo using advanced spectroscopic and imaging techniques. Deuterium (B1214612) has a very low natural abundance in the body, making the signal from an administered deuterated compound highly specific and easy to detect against the natural background. nih.gov

Deuterium Metabolic Imaging (DMI) is a non-invasive magnetic resonance imaging (MRI) technique that can create three-dimensional maps of the metabolism of deuterated substrates. nih.govnih.gov This method allows researchers to observe not just the distribution of the deuterated compound but also its conversion into various metabolites in real-time. nih.gov While not yet specifically documented for Psilocybin-d6 in widely available literature, the principles of DMI are directly applicable. By administering a deuterated psilocybin analog, researchers could potentially visualize its uptake in the brain, its dephosphorylation to the active metabolite, deuterated psilocin, and the subsequent metabolic pathways.

Other spectroscopic methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) combined with hydrogen-deuterium exchange, are powerful tools for identifying and quantifying drug metabolites. nih.gov This technique can help to unequivocally determine the structure of metabolites by identifying the number of exchangeable hydrogens, which changes with different metabolic reactions. nih.gov These advanced tracking methods provide invaluable information for understanding the pharmacokinetics of deuterated psilocybin analogs and how they differ from their non-deuterated counterparts. The ability to directly observe the metabolic processes in living organisms offers a significant leap forward in psychedelic research. nih.gov

Computational Chemistry and Modeling of Deuterium Isotope Effects

Computational chemistry and molecular modeling are playing an increasingly important role in drug discovery and development, including for deuterated compounds. These computational tools can be used to predict the effects of deuteration on a molecule's properties and its interaction with biological systems. The primary influence of deuteration is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond can slow down metabolic reactions that involve the cleavage of this bond. nih.govresearchgate.net

Furthermore, computational models can help in designing next-generation analogs with specific desired properties. By simulating the effects of deuteration at various positions, chemists can prioritize the synthesis of compounds that are most likely to have the desired pharmacokinetic profile, such as a longer half-life or a reduced formation of certain metabolites. researchgate.netresearchgate.net This rational design approach can significantly streamline the drug development process for deuterated psychedelics.

Standardization of Preclinical Research Protocols for Deuterated Psychedelics

The growing interest in psychedelic research has highlighted the need for standardized research protocols to ensure the quality and comparability of data across different studies. psu.edu This is particularly important for preclinical studies, which form the foundation for clinical trials. For deuterated psychedelics, specific considerations need to be incorporated into these standardized protocols.

Preclinical testing typically involves evaluating a drug's pharmacological profile, toxicity, and pharmacokinetics in animal models. psu.edu For deuterated compounds, these studies must be designed to specifically assess the impact of deuteration. This includes detailed pharmacokinetic studies that compare the deuterated analog to its non-deuterated counterpart to quantify the deuterium isotope effect on absorption, distribution, metabolism, and excretion (ADME). researchgate.net

Regulatory bodies like the FDA provide guidance on the non-clinical studies required to support human clinical trials. aemps.gob.es These guidelines emphasize the importance of using the intended clinical route of administration in animal studies and conducting repeated-dose toxicity studies of appropriate duration. aemps.gob.es For deuterated psychedelics, it is also crucial to characterize any differences in metabolite profiles compared to the parent compound, as this could have implications for both efficacy and safety. juniperpublishers.com The development and adoption of standardized preclinical research protocols that specifically address the unique properties of deuterated compounds will be essential for advancing the field and ensuring that the most promising candidates move forward into clinical development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.